1,6-Naphthyridine Core Outperforms 1,5-Naphthyridine Isomer in c-Met Kinase Inhibition
In a head-to-head scaffold comparison, 1,6-naphthyridine derivatives demonstrated a more promising c-Met kinase inhibitory structure core than 1,5-naphthyridine derivatives. Both series were designed based on the c-Met inhibitor MK-2461 using a scaffold hopping strategy and tested under identical enzymatic conditions. The 1,6-naphthyridine series yielded compounds 26b and 26c with the best enzymic and cytotoxic activities among all tested derivatives [1].
| Evidence Dimension | c-Met kinase inhibitory core preference |
|---|---|
| Target Compound Data | 1,6-naphthyridine core (as in methyl 1,6-naphthyridine-2-carboxylate) yields superior inhibitory activity |
| Comparator Or Baseline | 1,5-naphthyridine core |
| Quantified Difference | 1,6-naphthyridine identified as 'more promising' core; compounds 26b and 26c showed best activities |
| Conditions | c-Met kinase enzymatic assay; in vitro cytotoxicity against Hela and A549 cell lines |
Why This Matters
Selecting the 1,6-naphthyridine scaffold over the 1,5-isomer directly influences the potency of derived kinase inhibitors, making this compound the preferred starting material for c-Met-targeted drug discovery programs.
- [1] Wu JF, Liu MM, Huang SX, Wang Y. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorg Med Chem Lett. 2015;25(16):3251-5. View Source
